Flibanserin D4

Vue d'ensemble

Description

Flibanserin D4, also known by its brand name Addyi , is a novel pharmacologic agent approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is characterized by recurrent or persistent absence or deficiency of desire for sexual activity and sexual fantasies, leading to pronounced distress or interpersonal difficulty .

Synthesis Analysis

The synthesis of Flibanserin D4 involves several steps, but I’ll highlight a key method. In continuous-flow equipment, the compound is synthesized stepwise, starting from purified intermediates. The entire flow synthesis is carried out using crude solutions from previous steps, without altering the reaction conditions .

Molecular Structure Analysis

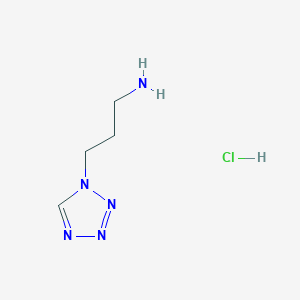

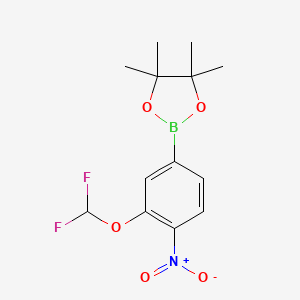

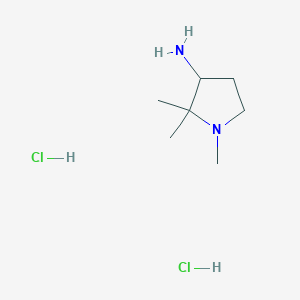

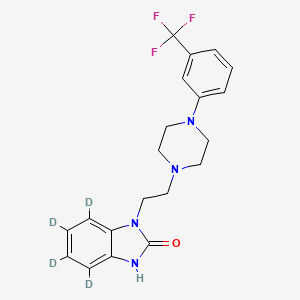

The molecular formula of Flibanserin D4 is C20H21F3N4O . It has an average mass of 390.402 Da and a monoisotopic mass of 390.166748 Da . The chemical structure consists of a benzimidazole ring with a piperazine moiety and a trifluoromethylphenyl group. The compound’s 3D structure can be visualized here .

Chemical Reactions Analysis

Flibanserin D4 behaves as a 5-HT2A antagonist and a 5-HT1A agonist . Additionally, it has an affinity for 5-HT2B , 5-HT2C , and dopamine D4 receptors . These interactions contribute to its pharmacological effects, including modulation of serotonin, dopamine, and norepinephrine neurotransmitters .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Pharmacokinetics

Flibanserin-d4: has been utilized in pharmacokinetic studies to understand its distribution, absorption, metabolism, and excretion within biological systems. A study developed a rapid and sensitive UPLC-MS/MS method for the determination of flibanserin in rat plasma, which is crucial for exploring its pharmacokinetics . This method helps in quantifying the drug’s presence in the bloodstream over time, providing insights into its therapeutic window and dosage optimization.

Female Sexual Dysfunction

The compound has been researched extensively for its application in treating Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women. Flibanserin acts as a 5-HT2A antagonist and a 5-HT1A agonist, which is believed to balance inhibitory and excitatory factors in the central nervous system, potentially treating sexual dysfunction .

Neuropharmacology

In neuropharmacological research, Flibanserin-d4’s affinity to dopamine receptors, particularly D4 , is of interest. It inhibits serotonin and elevates dopamine receptor numbers, which is significant for studying its effects on mood, behavior, and neurological disorders .

Analytical Chemistry

In analytical chemistry, Flibanserin-d4 serves as an internal standard for chromatographic assays. The development of sensitive methods for its detection and quantification in biological samples is essential for subsequent pharmacological and toxicological studies .

Drug Development

Flibanserin-d4’s journey from bench to bedside is a case study in drug development, showcasing the challenges and processes involved in bringing a new drug to market. It highlights the importance of targeted challenge studies and the evaluation of safety and efficacy .

Regulatory Science

The evaluation and approval process of Flibanserin-d4 by regulatory bodies like the FDA provide insights into the science and advocacy involved in drug approval. It underscores the need for a clear understanding of drug action, desired endpoints, and safety concerns .

Clinical Trials

Flibanserin-d4 is used in clinical trials to assess its effectiveness in treating HSDD. The trials focus on endpoints like satisfying sexual events, desire levels, and associated distress, contributing to the body of evidence required for drug approval .

Safety and Efficacy Studies

The safety profile of Flibanserin-d4, including its interactions with alcohol and other drugs, is a critical area of research. Studies on sedation, syncope, hypotension, and other potential side effects are vital for understanding the risks associated with its use .

Safety And Hazards

Propriétés

IUPAC Name |

4,5,6,7-tetradeuterio-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)/i1D,2D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRRDFIXUUSXRA-ZEJCXXMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2CCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flibanserin D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487285.png)